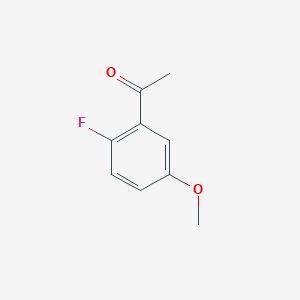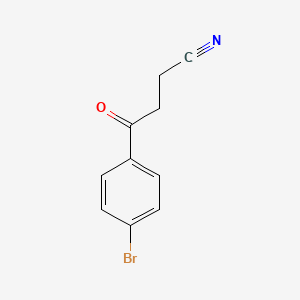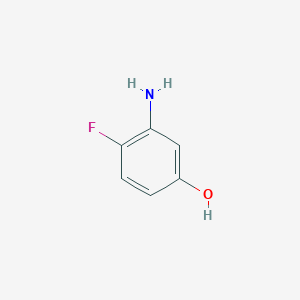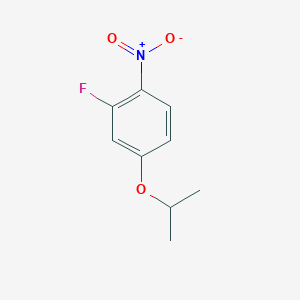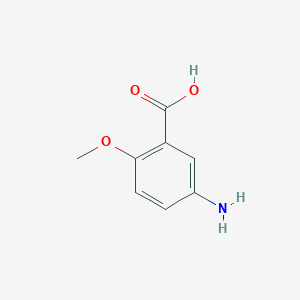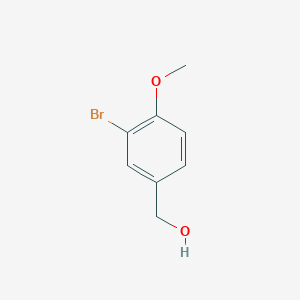
5-甲氧基异喹啉
描述
5-Methoxyisoquinoline is a compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of considerable interest due to their diverse pharmacological properties and presence in many natural products and drugs.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-substituted-5-nitroisoquinolin-1-ones involves bromination, protection of the lactam, and subsequent Pd-catalyzed couplings . Another approach to synthesizing isoquinoline derivatives, such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, involves cyclization reactions starting from bis(2-cyanophenyl)propionitriles . Additionally, methods like the Bischler-Napieralski reaction have been used to synthesize methoxy-indolo[2,1-a]isoquinolines, which have shown cytostatic activity in vitro .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be elucidated using various spectroscopic methods, such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, 5-ethoxymethyl-8-hydroxyquinoline was characterized using these methods, revealing an orthorhombic crystal structure with non-planar conformation in the solid state . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions. For instance, the photobasicity of 5-methoxyquinoline (5-MeOQ) is mediated by water oxidation, where hole transfer from photoexcited 5-MeOQ to adjacent water molecules is followed by rapid electron-coupled proton transfer . Another example is the aminomethylation/hydrogenolysis approach to introduce a methyl group at C1 of isoquinolines, which was used in the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups can affect the solubility and reactivity of the compounds. The photophysical properties of 5-methoxyquinoline derivatives, such as photobasicity, are also of interest due to their potential applications in photochemical reactions . Additionally, the complexation behavior of isoquinoline derivatives with metal ions can be studied to develop new chemosensors, as demonstrated by the selective response of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 to Cd2+ ions .
科学研究应用
癌症研究
5-甲氧基异喹啉在癌症研究中展现出潜力,特别是作为合成EZH2抑制剂的衍生物。 EZH2是一种组蛋白赖氨酸N-甲基转移酶,在多种癌症类型中经常过度激活或过度表达,其抑制与这些癌症的潜在治疗相关 .
化学合成
在化学合成领域,5-甲氧基异喹啉被用作构建复杂有机化合物的结构单元。 其衍生物通过多种方法合成,包括金属催化和无催化过程,这对新药的开发具有重要意义 .
药物开发
5-甲氧基异喹啉衍生物因其药理学应用而被研究,特别是在抗癌药物的开发中。 这些衍生物可以诱导细胞凋亡并作为血管生成抑制剂,使其成为药物开发中的重要试剂 .
分子生物学
在分子生物学中,5-甲氧基异喹啉衍生物被评估为EZH2的抑制剂,EZH2在基因表达调控中发挥作用。 EZH2的抑制会导致细胞中H3K27me3水平降低,这对癌症治疗具有重要意义 .
分析化学
5-甲氧基异喹啉因其作为试剂的特性而被用于分析化学。 它参与可用于各种分析技术的化合物的合成,促进了分析方法的发展 .
药理学
在药理学中,5-甲氧基异喹啉是正在进行的研究的一部分,以了解其对神经内分泌功能、免疫调节和抗炎过程的影响。 这些研究对于开发治疗精神疾病的新方法至关重要 .
属性
IUPAC Name |
5-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQNEMBSIAIKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548464 | |
| Record name | 5-Methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90806-58-9 | |
| Record name | 5-Methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)
